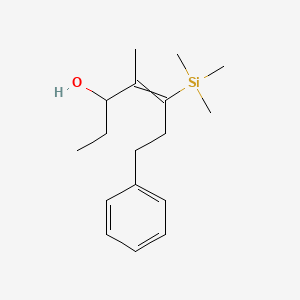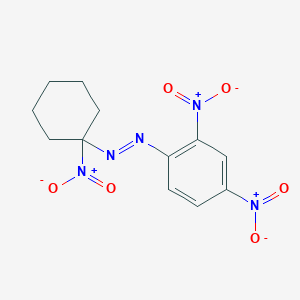
5-Benzyl-1,3-dioxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1,3-dioxolane-2,4-dione is an organic compound with the molecular formula C10H8O4. It is a derivative of 1,3-dioxolane, featuring a benzyl group attached to the 5-position of the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzyl-1,3-dioxolane-2,4-dione can be synthesized through the ring-opening polymerization of O-carboxyanhydrides (OCAs). The process involves using a zinc alkoxide initiator to achieve highly efficient polymerization without significant epimerization . The reaction is typically carried out at low temperatures, around -70°C, to ensure high isoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced polymerization techniques and catalysts to produce the compound in large quantities. The scalability of the ring-opening polymerization process makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polymers from this compound.
Substitution Reactions: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Zinc Alkoxide: Used as an initiator for the ring-opening polymerization.
Electrophiles: Such as halogens or nitro groups, can be used for substitution reactions on the benzyl ring.
Major Products Formed
Scientific Research Applications
5-Benzyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
Polymer Chemistry:
Materials Science: The polymers derived from this compound exhibit unique mechanical and thermal properties, making them suitable for advanced materials.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The primary mechanism of action for 5-Benzyl-1,3-dioxolane-2,4-dione involves its polymerization through the ring-opening process. The zinc alkoxide initiator activates the monomer, leading to the formation of a polymer chain. The benzyl group can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-dioxolane-2,4-dione: Another derivative of 1,3-dioxolane, differing by the presence of a methyl group instead of a benzyl group.
5-(4-Benzyloxy)benzyl-1,3-dioxolane-2,4-dione: A more complex derivative with an additional benzyloxy group attached to the benzyl ring.
Uniqueness
5-Benzyl-1,3-dioxolane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo efficient ring-opening polymerization and participate in various substitution reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
421545-77-9 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-benzyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C10H8O4/c11-9-8(13-10(12)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
GZGUUNXZPRWLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
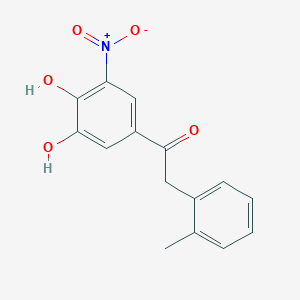
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

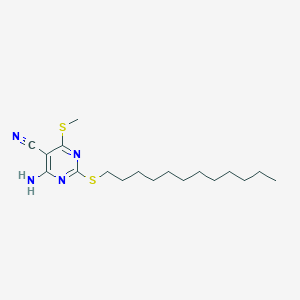

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
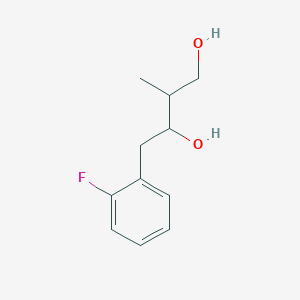
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

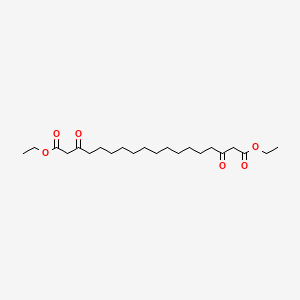
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
